Tert-butyl 2-(3-nitrophenyl)acetate
Overview
Description
Tert-butyl 2-(3-nitrophenyl)acetate is a chemical compound with the CAS Number: 180150-74-7 . It has a molecular weight of 237.26 . It is in liquid form .
Synthesis Analysis
The synthesis of tert-butyl acetate has been studied using eco-friendly additive reactions over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts . The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(3-nitrophenyl)acetate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Physical And Chemical Properties Analysis
Tert-butyl 2-(3-nitrophenyl)acetate is a liquid at room temperature . It has a molecular weight of 237.26 .
Scientific Research Applications
Application in NMR Studies of Macromolecular Complexes
Scientific Field
This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy and Macromolecular Complexes Study .
Summary of the Application
The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This strategy is used to analyze presynaptic complexes involved in neurotransmitter release .
Methods of Application
The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
Results or Outcomes
The tert-butyl resonances of the tagged proteins were generally sharp and intense. Incorporation of the tagged proteins into complexes on nanodiscs led to severe broadening of the tert-butyl resonances in some cases. However, sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .
Application in Synthesis of tert-Butyl Esters and Ethers
Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
A simple and safe tert-butylation reaction was developed. This method is used for the formation of tert-butyl esters and ethers from various free amino acids, carboxylic acids, and alcohols .
Methods of Application
The treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
Results or Outcomes
All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
Application in Industrial Production
Scientific Field
This application falls under the field of Industrial Chemistry .
Summary of the Application
tert-Butyl acetate is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Methods of Application
tert-Butyl acetate is typically used in its liquid form as a solvent in various industrial processes .
Results or Outcomes
The use of tert-butyl acetate in these applications contributes to the production of a wide range of industrial products .
Safety And Hazards
Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .
properties
IUPAC Name |
tert-butyl 2-(3-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-nitrophenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.